molecular formula C19H24N4OS B2655996 2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-56-3

2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2655996
CAS No.: 898361-56-3
M. Wt: 356.49
InChI Key: HFWVDKOSMJAKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications

Properties

IUPAC Name

2-ethyl-5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(14-9-5-4-6-10-14)22-11-7-8-13(2)12-22/h4-6,9-10,13,16,24H,3,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVDKOSMJAKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

The compound 2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo-triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties as reported in various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22N4S\text{C}_{16}\text{H}_{22}\text{N}_4\text{S}

This structure consists of a thiazole ring fused with a triazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 ~ 10 µM) .

Antimicrobial Activity

The antimicrobial efficacy of thiazolo-triazole derivatives has also been extensively studied. The compound demonstrated:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : It exhibited antifungal properties against Candida albicans, with an MIC of 16 µg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation:

  • COX Inhibition : The compound inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. In vitro studies indicated a significant reduction in prostaglandin E2 production at concentrations above 10 µM .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various thiazolo-triazole derivatives and evaluated their anticancer effects. The compound exhibited a notable reduction in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Screening

A comprehensive screening of synthesized thiazolo-triazole derivatives revealed that the compound effectively inhibited bacterial growth. The study utilized disk diffusion methods and broth microdilution techniques to assess antimicrobial activity against clinically relevant pathogens .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (lung cancer)10 µM
AntimicrobialStaphylococcus aureus16 µg/mL
AntifungalCandida albicans16 µg/mL
Anti-inflammatoryCOX inhibition>10 µM

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions starting from thiazole and triazole precursors. Key steps include:

  • Cyclization of thiol-containing intermediates with maleimides under reflux in glacial acetic acid .
  • Cross-coupling of piperidine derivatives with halogenated aromatic groups using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or chloroform) .
  • Purification via recrystallization (ethanol/methanol) or column chromatography .

Optimization Strategies:

  • Temperature control : Maintain 70–80°C during coupling steps to avoid side reactions .
  • Solvent selection : Use ethanol for crystallization to improve yield (≥95% purity) .
  • Catalyst screening : Triethylamine enhances nucleophilic substitution efficiency in piperidine functionalization .

Basic: Which spectroscopic and crystallographic methods confirm the molecular structure?

Answer:

MethodPurposeExample Parameters/TechniquesReferences
NMR Spectroscopy Assign proton/carbon environments1H/13C NMR, DEPT, COSY (DMSO-d6)
X-ray Crystallography Determine 3D crystal structureSHELXL refinement (Mo Kα radiation)
Mass Spectrometry Verify molecular weightESI-MS (high-resolution TOF)

For chiral centers, use chiral HPLC or vibrational circular dichroism to resolve enantiomers .

Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Bioavailability assessment : Measure plasma protein binding and hepatic metabolism using LC-MS/MS to identify inactive metabolites .
  • Dosage calibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., half-life) from rodent models .
  • Model selection : Use orthotopic tumor models instead of 2D cell cultures to better mimic human pathophysiology .

Case Study : A structurally similar compound showed potent in vitro antimicrobial activity (MIC = 2 µg/mL) but failed in vivo due to rapid renal clearance. Adjusting formulation with PEGylation improved efficacy .

Advanced: What strategies enhance target selectivity via piperidine/phenyl modifications?

Answer:

ModificationImpact on SelectivityMethodological ApproachReferences
Fluorination Increases binding to kinase ATP pocketsIntroduce 3-fluorophenyl groups via Suzuki coupling .
Piperidine substitution Reduces off-target CNS effectsReplace 3-methylpiperidine with 4-ethylpiperazine to limit blood-brain barrier penetration .
Hydrophobic side chains Improves membrane permeabilityAdd benzyl or benzhydryl groups via reductive amination .

Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to targets like EGFR or COX-2 .

Basic: What purification techniques isolate this compound from structurally similar byproducts?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to separate diastereomers .
  • Recrystallization : Ethanol/water (4:1) yields >90% purity; avoid methanol due to byproduct co-precipitation .
  • TLC monitoring : Hexane/ethyl acetate (3:1) as mobile phase; Rf = 0.5 for target compound .

Advanced: How do stereochemical variations impact pharmacological profiles?

Answer:

  • Enantiomer activity : (R)-isomers of similar compounds showed 10× higher COX-2 inhibition than (S)-isomers .
  • Analytical validation :
    • Chiral HPLC : Chiralpak AD-H column, n-hexane/isopropanol (85:15) .
    • X-ray diffraction : Resolve absolute configuration using SHELXL-refined crystallographic data .

Example : A racemic mixture reduced inflammation by 40% in mice, while the (R)-enantiomer alone achieved 70% inhibition .

Basic: What in vitro assays evaluate antimicrobial or anticancer potential?

Answer:

Assay TypeProtocolKey MetricsReferences
MIC Determination Broth microdilution (CLSI guidelines)MIC ≤4 µg/mL = active
MTT Cytotoxicity 48-hour exposure to MCF-7 cellsIC50 ≤10 µM = promising
Annexin V/PI Staining Apoptosis detection via flow cytometryCaspase-3 activation

Advanced: How can computational modeling predict binding affinities?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding sites (e.g., EGFR kinase domain) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • Validation : Compare predicted ΔG values with experimental SPR or ITC data (R² >0.85 = reliable) .

Case Study : Docking predicted a KD of 12 nM for a piperazine-modified analog; SPR confirmed 15 nM .

Basic: How to address solubility challenges in biological testing?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 .
  • Cyclodextrin complexes : 2-hydroxypropyl-β-cyclodextrin increases aqueous solubility by 50× .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .

Advanced: What metabolomic approaches identify degradation pathways?

Answer:

  • Hepatic microsomes : Incubate with NADPH and analyze metabolites via LC-MS/MS .
  • Stable isotope labeling : Use 13C-labeled compound to trace metabolic fate in vitro .
  • Enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Key Finding : A difluorophenyl analog produced a hepatotoxic quinone metabolite; structural redesign eliminated this pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.